3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
The primary target of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . By inhibiting DAO, it prevents the oxidation of D-amino acids, thereby reducing the production of hydrogen peroxide and ammonia .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolism of D-amino acids . This can have downstream effects on various biochemical pathways, including those involved in neurotransmission and cellular signaling .
Pharmacokinetics
Itsmolecular weight is 208.00, and it has a density of 1.936 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
By inhibiting DAO, this compound can protect DAO cells from oxidative stress induced by D-serine . It specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 226.9±13.0 °C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-Serine . Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DAO can lead to reduced oxidative stress in cells, thereby protecting them from damage . Furthermore, it may affect other cellular pathways, contributing to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DAO, inhibiting its enzymatic activity . This inhibition prevents the oxidative deamination of D-amino acids, leading to reduced oxidative stress. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of DAO and other enzymes, resulting in prolonged protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAO without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased oxidative stress or disruption of other cellular processes . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of DAO affects the metabolism of D-amino acids, leading to changes in their concentrations within cells . Additionally, the compound may influence other metabolic pathways, contributing to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific amino acid transporters, allowing it to reach its target enzymes and exert its effects . The distribution of the compound within tissues also influences its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-m
Properties
IUPAC Name |
5-iodo-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMMQIBOKPRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060062-17-9 | |
Record name | 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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